2-Chloro-1-iodo-5-methyl-3-nitrobenzene
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Overview
Description
2-Chloro-1-iodo-5-methyl-3-nitrobenzene is an aromatic compound with the molecular formula C₇H₅ClINO₂. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, methyl, and nitro groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-iodo-5-methyl-3-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 2-methyl-3-nitroaniline, followed by diazotization and subsequent halogenation. For example, sodium nitrite (NaNO₂) and potassium iodide (KI) can be used to introduce the iodine atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-iodo-5-methyl-3-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄) are common.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 2-Chloro-1-iodo-5-methyl-3-aminobenzene.
Oxidation: 2-Chloro-1-iodo-5-carboxy-3-nitrobenzene.
Scientific Research Applications
2-Chloro-1-iodo-5-methyl-3-nitrobenzene is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated aromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-iodo-5-methyl-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amine, altering the electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-iodo-4-methyl-3-nitrobenzene
- 2-Chloro-1-iodo-5-methyl-4-nitrobenzene
- 2-Chloro-1-iodo-5-methyl-2-nitrobenzene
Uniqueness
2-Chloro-1-iodo-5-methyl-3-nitrobenzene is unique due to the specific positions of its substituents on the benzene ring, which influence its reactivity and the types of reactions it can undergo. The presence of both chlorine and iodine atoms provides opportunities for selective substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H5ClINO2 |
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Molecular Weight |
297.48 g/mol |
IUPAC Name |
2-chloro-1-iodo-5-methyl-3-nitrobenzene |
InChI |
InChI=1S/C7H5ClINO2/c1-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3 |
InChI Key |
JIQINSKEMQAILN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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